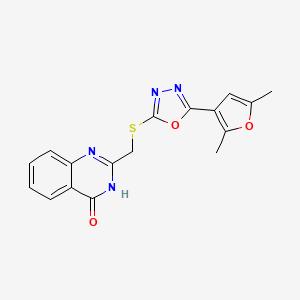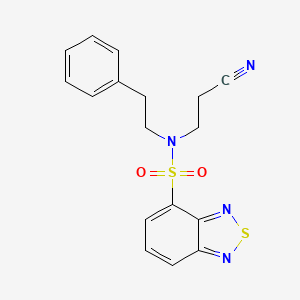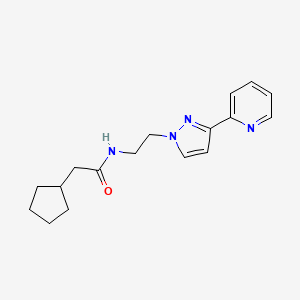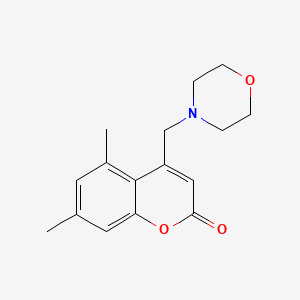![molecular formula C10H16ClN3O3 B2505279 N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride CAS No. 2219379-15-2](/img/structure/B2505279.png)
N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely exhibits biological activity given its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and synthetic methods that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and the formation of heterocyclic structures. The first paper discusses the synthesis of a thiazole derivative, which shares the concept of heterocycle formation with our compound of interest . The method involves optimization of reaction conditions, such as temperature and solvent choice, which are also critical in the synthesis of oxazole derivatives. The second paper describes the synthesis of a triazole derivative through an acid-catalyzed reaction, which could be analogous to the synthesis of oxazole rings in our target compound . The third paper provides a method for synthesizing pyrrolidine derivatives, which is directly relevant since our compound contains a methoxypyrrolidin moiety .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. The structure elucidation methods mentioned in the second paper, such as NMR, mass spectroscopy, and X-ray diffraction, are standard techniques that would also be used to confirm the structure of N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride . These techniques provide information about the molecular framework, functional groups, and stereochemistry, which are essential for understanding the compound's properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The thiazole and triazole compounds synthesized in the first and second papers involve reactions such as reduction, nucleophilic substitution, and acid-catalyzed condensation . These reactions could be relevant to the oxazole and pyrrolidine components of the target compound, suggesting potential reactivity towards nucleophiles, electrophiles, and redox agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its stability, solubility, and reactivity, are determined by its molecular structure. The third paper mentions that pyrrolidine derivatives can be stabilized through alkylation or reduction . This implies that the methoxypyrrolidin moiety in our compound may also confer certain stability or reactivity patterns. Additionally, the presence of a hydrochloride salt form suggests increased water solubility, which is important for potential biological applications.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacology : A study by Veinberg et al. (2015) discusses the stereochemistry of phenylpiracetam and its derivatives, emphasizing the relationship between the configuration of stereocenters and their biological properties. This research underlines the importance of stereochemical considerations in the development of pharmacologically active agents, which could be relevant for understanding the activity of similarly structured compounds (G. Veinberg et al., 2015).
Synthetic Routes for Heterocyclic Compounds : Kaushik et al. (2019) review the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the significance of N-heterocyclic compounds in drug discovery and various scientific applications. This review could provide a framework for synthesizing and understanding the therapeutic potential of complex heterocycles, including oxazole derivatives (C. Kaushik et al., 2019).
Novel Synthesis and Impurities of Proton Pump Inhibitors : Saini et al. (2019) explore novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, emphasizing the chemical intricacies involved in drug development. Insights from this paper could be relevant to the synthesis and quality control of related compounds (S. Saini et al., 2019).
Behavioral Pharmacology of Selective Antagonists : Hudzik et al. (2003) detail the anxiolytic and antidepressant potential of a novel, selective antagonist, providing a model for assessing the behavioral pharmacology of new chemical entities. This could offer a methodological approach for evaluating the effects of new compounds with similar targets (T. Hudzik et al., 2003).
Toxicity Evaluation of Aminoxyl Radicals : Sosnovsky (1992) critically reviews the toxicity of aminoxyl radicals, providing a basis for understanding the safety profile of novel compounds. Such evaluations are crucial for advancing compounds with potential scientific or therapeutic applications (G. Sosnovsky, 1992).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound are crucial for handling and storage. The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNNMXQIGZUAI-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N[C@@H]2CNC[C@H]2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)




![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)
